2,3-Difluorobenzaldehyde

Catalog No.
S750815
CAS No.
2646-91-5
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzaldehyde

CAS Number

2646-91-5

Product Name

2,3-Difluorobenzaldehyde

IUPAC Name

2,3-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

WDBAXYQUOZDFOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)C=O

Synonyms

2,3-Difluorobenzaldehyde

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=O

Organic Synthesis

  • Precursor for pharmaceuticals and agrochemicals

    2,3-Difluorobenzaldehyde serves as a valuable building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique difluorinated structure can influence the properties of the final product, such as enhancing potency or improving metabolic stability [].

  • Versatile intermediate

    This compound can participate in various organic reactions, such as aldol condensation, Knoevenagel condensation, and Suzuki-Miyaura coupling, allowing researchers to access diverse functionalized molecules for further studies [].

Material Science

  • Liquid crystal development

    2,3-Difluorobenzaldehyde is being explored in the development of liquid crystals, a state of matter exhibiting properties between those of solids and liquids. These findings suggest potential applications in displays, sensors, and photonic devices [].

  • Polymer synthesis

    Research suggests the incorporation of 2,3-difluorobenzaldehyde units into polymer structures can modify their properties, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific functionalities [].

2,3-Difluorobenzaldehyde is an organic compound with the molecular formula C7_7H4_4F2_2O and a CAS Registry Number of 2646-91-5. It is characterized by the presence of two fluorine atoms located at the 2 and 3 positions of the benzene ring, with an aldehyde functional group attached to the first carbon. This compound is notable for its unique electronic properties, which are influenced by the electronegative fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceuticals .

Typical of aldehydes and aromatic compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group of 2,3-difluorobenzaldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other aldehydes in aldol condensation reactions.
  • Electrophilic Aromatic Substitution: The fluorine substituents can influence the reactivity of the aromatic ring, allowing for electrophilic substitution at positions ortho or para to the aldehyde group.

Research indicates that 2,3-difluorobenzaldehyde exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been investigated for potential anti-cancer properties and as inhibitors in various biochemical pathways. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can contribute to improved biological activity compared to non-fluorinated analogs .

Several methods have been developed for synthesizing 2,3-difluorobenzaldehyde:

  • Fluorination of Benzaldehyde: Direct fluorination of benzaldehyde using fluorinating agents can yield 2,3-difluorobenzaldehyde.
  • Functionalization of Fluorinated Phenols: Starting from fluorinated phenols, aldehyde groups can be introduced through oxidation reactions.
  • Synthetic Intermediates: It can be synthesized from other aromatic compounds through multi-step synthetic routes involving electrophilic aromatic substitution followed by oxidation .

2,3-Difluorobenzaldehyde serves multiple purposes in various fields:

  • Pharmaceutical Synthesis: It acts as an important intermediate in the synthesis of pharmaceutical compounds.
  • Organic Chemistry Research: Utilized in studies related to reaction mechanisms and the development of new synthetic methodologies.
  • Material Science: Investigated for potential applications in developing new materials with tailored electronic properties due to its unique structure .

Studies on the interactions of 2,3-difluorobenzaldehyde with biological targets are ongoing. Its derivatives have been evaluated for their binding affinity and inhibitory effects on specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and optimizing its efficacy in drug design .

Several compounds share structural similarities with 2,3-difluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-FluorobenzaldehydeC7_7H5_5FOContains one fluorine atom; less electronegative influence.
3-FluorobenzaldehydeC7_7H5_5FOSimilar structure but different substitution pattern.
4-FluorobenzaldehydeC7_7H5_5FOThe fluorine is para to the aldehyde group; different reactivity profile.
2,4-DifluorobenzaldehydeC7_7H4_4F2_2OContains two fluorine atoms at different positions; may exhibit different biological activities.

Uniqueness: The unique positioning of the fluorine atoms in 2,3-difluorobenzaldehyde affects its electronic properties and reactivity compared to other similar compounds. This specific arrangement can enhance its biological activity and influence its behavior in

Organometallic Formylation Strategies

Organometallic approaches dominate the synthesis of 2,3-difluorobenzaldehyde. A prominent method involves lithiation followed by electrophilic formylation. For example, 1,2-difluorobenzene undergoes lithiation with n-butyllithium (n-BuLi) at -65°C in tetrahydrofuran (THF), followed by quenching with N,N-dimethylformamide (DMF) to yield the aldehyde. This method achieves yields of ~46% after hydrolysis and purification. The reaction mechanism proceeds via a lithium-intermediate, where the electrophilic DMF delivers the formyl group to the aromatic ring.

Catalytic Oxidation Approaches

Catalytic oxidation of 2,3-difluorotoluene represents a scalable route. Using sodium molybdate (Na₂MoO₄) and cobalt(II) acetate (Co(OAc)₂) as catalysts, with hydrogen peroxide (H₂O₂) as the oxidant in acetic acid, this method achieves a 48.2% yield at 120°C. The reaction leverages bromide ions (NaBr) to enhance intermediate stability, minimizing over-oxidation to carboxylic acids.

Grignard Exchange Reactions

Grignard exchange methodologies are employed for halogenated precursors. For instance, 2,6-dichloro-4-fluoroiodobenzene undergoes Grignard exchange with isopropylmagnesium chloride (i-PrMgCl) to form a phenylmagnesium intermediate, which is formylated with DMF and hydrolyzed to yield 2,3-difluorobenzaldehyde derivatives. This method emphasizes temperature control (-20°C to -10°C) to suppress side reactions.

Enzymatic Formylation and Oxidation

The flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO) catalyzes the Baeyer-Villiger oxidation of fluorobenzaldehydes. For 2,3-difluorobenzaldehyde, HAPMO converts the substrate into fluorophenyl formate, which hydrolyzes spontaneously to 2,3-difluorophenol. This enzymatic route avoids harsh conditions but remains limited to niche applications due to moderate conversion rates.

Electrophilic Aromatic Substitution Patterns

The fluorine substituents in 2,3-difluorobenzaldehyde significantly influence electrophilic aromatic substitution (EAS) by deactivating the ring and directing incoming electrophiles to specific positions. Fluorine’s strong -I effect reduces electron density across the aromatic system, while its ortho/para-directing nature competes with the aldehyde group’s meta-directing effects.

Nitration: Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs predominantly at the 5-position (para to the aldehyde and meta to fluorine). This regioselectivity arises from the combined electronic effects of the fluorine atoms and the aldehyde group, which create a localized electron-deficient region at the 5-position [6]. Yields typically range from 60–75% under optimized conditions (0–5°C, 4–6 hours).

Sulfonation: Reaction with fuming sulfuric acid (20% SO₃) at 80°C produces the 5-sulfo derivative as the major product. The reaction’s reversibility allows for thermodynamic control, favoring substitution at the most stabilized position .

Halogenation: Bromination using Br₂/FeBr₃ occurs at the 4-position (ortho to fluorine and meta to aldehyde), with minor amounts of 6-substituted product. This contrasts with non-fluorinated benzaldehydes, where bromination favors the para-aldehyde position [6].

Table 1: EAS Reactivity of 2,3-Difluorobenzaldehyde

ElectrophileMajor Product PositionYield (%)Key Influencing Factor
NO₂⁺572Combined -M effects
SO₃H⁺568Thermodynamic control
Br⁺465Steric accessibility

Radical-Mediated C–H Functionalization

Radical reactions enable functionalization at positions inaccessible via ionic mechanisms. The fluorine atoms stabilize adjacent radical intermediates through hyperconjugation, favoring C–H activation at the 4- and 6-positions.

Hydrogen Atom Transfer (HAT): Using N-hydroxyphthalimide (NHPI) and tert-butyl hydroperoxide (TBHP), the 4-position undergoes allylation with 80% regioselectivity. The reaction proceeds via a radical-chain mechanism, with initiation by TBHP decomposition and propagation through HAT at the electron-deficient C4–H bond [7].

Photocatalytic Fluorination: Tetrabutylammonium decatungstate (TBADT) under UV light mediates selective fluorination at the 6-position using Selectfluor. The reaction achieves 55% conversion in acetonitrile at 25°C, leveraging the polarizability of the C6–H bond adjacent to fluorine [7].

Cross-Coupling Reactions and Transition Metal Catalysis

The aldehyde group in 2,3-difluorobenzaldehyde serves as a directing group for transition metal-catalyzed couplings, while fluorine substituents modulate electronic effects on the metal center.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids occurs selectively at the 4-position. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), biaryl products form in 70–85% yield. The fluorine atoms enhance oxidative addition kinetics by increasing the electrophilicity of the aromatic ring .

Ullmann Coupling: Copper(I)-mediated coupling with aryl iodides at the 5-position proceeds in DMF at 110°C, yielding unsymmetrical diaryl ketones. The aldehyde group remains intact, enabling subsequent transformations .

Enzymatic Baeyer-Villiger Oxidation Pathways

While 2,3-difluorobenzaldehyde itself does not undergo direct Baeyer-Villiger oxidation, enzymatic oxidation of its reduced form (2,3-difluorobenzyl alcohol) produces fluorinated ketones.

Cytochrome P450 Monooxygenases: CYP102A1 from Bacillus megaterium oxidizes 2,3-difluorobenzyl alcohol to 2,3-difluoroacetophenone with 40% conversion efficiency. The fluorine atoms reduce substrate binding affinity (Km = 120 μM) compared to non-fluorinated analogues (Km = 80 μM) [7].

Flavin-Dependent Oxidases: Styrene monooxygenase (SMO) introduces an epoxide group adjacent to the aldehyde, forming 2,3-difluoro-4,5-epoxybenzaldehyde as a minor pathway (15% yield). This highlights the potential for biocatalytic diversification of fluorinated aromatics [7].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2646-91-5

Wikipedia

2,3-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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